Tert-butyl 3-(3-aminophenoxy)pyrrolidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3-(3-aminophenoxy)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-15(2,3)20-14(18)17-8-7-13(10-17)19-12-6-4-5-11(16)9-12/h4-6,9,13H,7-8,10,16H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEXDUKMNDLZYLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)OC2=CC=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tert-butyl 3-(3-aminophenoxy)pyrrolidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C13H18N2O3
- CAS Number : 1193104-14-1
- Molecular Weight : 250.29 g/mol
The compound features a pyrrolidine ring, an aminophenoxy group, and a tert-butyl ester, which contribute to its unique biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. The presence of the aminophenoxy group allows for hydrogen bonding and π-π interactions with proteins and enzymes, potentially modulating their activity.
Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties. A study demonstrated its efficacy against various bacterial strains, suggesting it may inhibit bacterial growth through disruption of cell wall synthesis or interference with metabolic pathways.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings indicate that the compound could serve as a lead for developing new antimicrobial agents.
Anti-inflammatory Properties
In vitro studies have shown that this compound can reduce the production of pro-inflammatory cytokines in cultured macrophages. This suggests potential applications in treating inflammatory diseases.
Neuroprotective Effects
Recent investigations have suggested that this compound may exhibit neuroprotective effects in models of neurodegeneration. It appears to enhance neuronal survival under oxidative stress conditions, possibly through antioxidant mechanisms.
Case Studies
-
Study on Antimicrobial Efficacy :
A comprehensive study evaluated the antimicrobial activity of various derivatives of pyrrolidine compounds, including this compound. The results indicated significant antibacterial activity against Gram-positive bacteria, highlighting its potential as a therapeutic agent against resistant strains . -
Inflammation Model :
In a murine model of inflammation, administration of the compound led to a marked reduction in paw edema compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated animals .
Research Findings Summary
The biological activity of this compound has been supported by various studies:
- Antimicrobial Activity : Effective against multiple bacterial strains.
- Anti-inflammatory Effects : Reduces cytokine production in macrophages.
- Neuroprotection : Promotes neuronal survival under stress conditions.
Scientific Research Applications
Pharmaceutical Development
Tert-butyl 3-(3-aminophenoxy)pyrrolidine-1-carboxylate serves as a crucial intermediate in the synthesis of pharmaceuticals, especially those targeting neurological disorders. Its structure allows it to participate in the development of drugs that modulate neurotransmitter systems, which are pivotal in treating conditions such as depression and anxiety.
Key Insights:
- Mechanism of Action: The compound is involved in the modulation of neurotransmitter pathways, enhancing the efficacy of therapeutic agents aimed at neurological conditions .
- Case Study: Research has demonstrated that derivatives of this compound exhibit enhanced binding affinity to specific receptors involved in neurotransmission, leading to improved pharmacological profiles .
Biochemical Research
In biochemical studies, this compound is utilized to investigate the mechanisms underlying neurotransmitter action. Its role as a model compound aids researchers in exploring how neurotransmitters interact with their receptors.
Applications:
- Neurotransmitter Studies: It is employed in assays that assess neurotransmitter release and receptor binding, contributing to a deeper understanding of synaptic functions .
- Case Study: A study utilizing this compound revealed insights into the modulation of synaptic plasticity, which is essential for learning and memory processes .
Drug Formulation
The unique chemical properties of this compound make it suitable for use in drug formulation. Its ability to enhance solubility and stability makes it an ideal candidate for developing new drug delivery systems.
Formulation Benefits:
- Increased Bioavailability: The compound has been shown to improve the bioavailability of poorly soluble drugs, making them more effective .
- Case Study: In a formulation study, incorporating this compound into a delivery system significantly increased the absorption rates of active pharmaceutical ingredients (APIs) in vitro .
Analytical Chemistry
In analytical chemistry, this compound is used as a standard reference material. Its consistent properties allow for accurate quantification of related compounds in complex biological samples.
Analytical Applications:
- Quantification Standards: It serves as a calibration standard in high-performance liquid chromatography (HPLC) methods for analyzing drug formulations .
- Case Study: A method developed using this compound demonstrated high precision and accuracy in quantifying neurotransmitter levels in biological samples .
Material Science
The compound's unique structure also lends itself to applications in material science. It can be used to develop novel materials with specific functional properties.
Material Applications:
- Polymer Development: Its incorporation into polymer matrices has been explored for creating materials with enhanced mechanical and thermal properties .
- Case Study: Research on polymer composites containing this compound showed improvements in strength and flexibility compared to traditional materials .
Summary Table of Applications
| Application Area | Key Benefits | Notable Case Studies |
|---|---|---|
| Pharmaceutical Development | Key intermediate for neurological drugs | Enhanced binding affinity studies |
| Biochemical Research | Insights into neurotransmitter mechanisms | Modulation of synaptic plasticity |
| Drug Formulation | Improved solubility and bioavailability | Increased absorption rates in formulations |
| Analytical Chemistry | Standard reference for quantification | High precision HPLC methods |
| Material Science | Development of novel functional materials | Improved mechanical properties |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional and Stereochemical Isomers
a) Positional Isomers
- tert-Butyl 3-(4-aminophenoxy)pyrrolidine-1-carboxylate (CAS 1036488-30-8, 179756-43-5): Differs by the substitution of the amino group at the para (4-position) of the phenoxy ring instead of meta (3-position). Impact: The para isomer may exhibit altered electronic properties and binding affinity in target interactions due to differences in steric accessibility .
b) Stereoisomers
- (R)-tert-Butyl 3-(4-aminophenoxy)pyrrolidine-1-carboxylate (CAS 1036488-30-8) and (S)-enantiomer (CAS 179756-43-5): Chirality at the pyrrolidine 3-position influences biological activity. For example, enantiomers may show divergent pharmacokinetic profiles or receptor selectivity .
| Compound Name | CAS | Substituent Position | Stereochemistry | Molecular Weight | Purity |
|---|---|---|---|---|---|
| tert-Butyl 3-(3-aminophenoxy)pyrrolidine-1-carboxylate | 1193104-14-1 | 3-aminophenoxy (meta) | Racemic | 300.38 g/mol | 95% |
| (R)-tert-Butyl 3-(4-aminophenoxy)pyrrolidine-1-carboxylate | 1036488-30-8 | 4-aminophenoxy (para) | R | 300.38 g/mol | 95% |
| (S)-tert-Butyl 3-(4-aminophenoxy)pyrrolidine-1-carboxylate | 179756-43-5 | 4-aminophenoxy (para) | S | 300.38 g/mol | 95% |
Functional Group Variations
a) Aminooxy vs. Aminophenoxy
- tert-Butyl (S)-3-(aminooxy)pyrrolidine-1-carboxylate (CAS 952747-27-2): Replaces the 3-aminophenoxy group with a smaller aminooxy (–ONH₂) substituent. Impact: Reduced steric bulk and enhanced solubility in polar solvents. Potential utility in conjugation reactions via oxyamine chemistry .
b) Sulfonyl vs. Phenoxy
- tert-Butyl 3-[(3-fluorobenzenesulfonyl)methyl]pyrrolidine-1-carboxylate (CAS N/A): Features a sulfonylmethyl group instead of phenoxy. Impact: Increased electron-withdrawing character and stability toward nucleophilic attack. Applications in protease inhibitor design .
Substituent Complexity and Reactivity
a) Extended Chains
- tert-Butyl (R,E)-3-((4-(3-aminophenoxy)but-2-en-1-yl)oxy)pyrrolidine-1-carboxylate (Compound N4): Incorporates a but-2-en-1-yloxy spacer between the pyrrolidine and 3-aminophenoxy group.
b) Trifluoromethyl and Hydroxy Groups
- tert-Butyl (3R,4S)-3-hydroxy-4-methyl-3-(trifluoromethyl)pyrrolidine-1-carboxylate (CAS 1052713-78-6):
- Contains trifluoromethyl and hydroxy groups on the pyrrolidine ring.
- Impact : Introduces strong hydrogen-bonding capacity and metabolic stability due to fluorine’s electronegativity. Used in CNS-targeting therapeutics .
Preparation Methods
Preparation of tert-Butyl 3-aminopyrrolidine-1-carboxylate Intermediate
A key intermediate is tert-butyl 3-aminopyrrolidine-1-carboxylate, which can be synthesized by Boc-protection of 3-aminopyrrolidine:
- Reagents: 3-aminopyrrolidine, di-tert-butyl dicarbonate ((BOC)2O), chloroform solvent.
- Conditions: The reaction is carried out at 0 °C initially, then stirred at room temperature for 1 hour.
- Workup: The mixture is washed with brine, dried over potassium carbonate, filtered, and concentrated.
- Yield: High yield (~98%) of tert-butyl 3-aminopyrrolidine-1-carboxylate is obtained as a yellow oil, typically used without further purification.
- Characterization: ^1H NMR spectra confirm the structure with characteristic signals for Boc and pyrrolidine protons.
Introduction of the 3-Aminophenoxy Group
The 3-aminophenoxy substituent is introduced by nucleophilic substitution on a suitable pyrrolidine derivative or by coupling reactions involving protected amino and phenoxy groups. While direct literature on this compound is limited, analogous methods from related compounds suggest:
- Starting materials: tert-butyl 3-hydroxypyrrolidine-1-carboxylate or its derivatives.
- Activation: Conversion of hydroxyl group to a leaving group such as tosylate (tosyloxy) using p-toluenesulfonyl chloride, triethylamine, and DMAP in dichloromethane at room temperature under inert atmosphere.
- Nucleophilic substitution: Reaction of the tosylate intermediate with 3-aminophenol or its protected derivatives under basic conditions to form the 3-aminophenoxy linkage.
- Purification: Silica gel chromatography with petroleum ether/ethyl acetate mixtures.
- Yield: Moderate yields (~25% reported for tosylate formation step), with optimization needed for subsequent substitution.
Alternative Coupling Approaches
Some synthetic routes employ amide coupling reagents such as HATU or EDCI to link amine-containing pyrrolidine derivatives with phenoxy-containing carboxylic acids or amines:
- Example: In a related system, HATU-mediated coupling of Boc-protected amines with aromatic amines or phenols in DMF at ambient temperature results in efficient bond formation.
- Reaction time: Typically 1–2 hours.
- Workup: Extraction with ethyl acetate, washing with brine, drying over sodium sulfate, and concentration.
- Purification: Column chromatography on silica gel.
- Yields: Moderate to good yields (40–70%) depending on substrates and conditions.
Data Table Summarizing Key Preparation Steps
| Step | Starting Material(s) | Reagents/Conditions | Product/Intermediate | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | 3-Aminopyrrolidine | (BOC)2O, CHCl3, 0 °C to RT, 1 h | tert-butyl 3-aminopyrrolidine-1-carboxylate | 98 | High yield, used without further purification |
| 2 | (R)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate | p-Toluenesulfonyl chloride, triethylamine, DMAP, DCM, RT, 10 h | (R)-tert-butyl 3-(tosyloxy)pyrrolidine-1-carboxylate | 25 | Tosylate formation, intermediate for substitution |
| 3 | Tosylate intermediate + 3-aminophenol | Base, solvent (e.g., DMF), RT to elevated temperature | This compound | Variable | Nucleophilic substitution step, yield depends on conditions |
| 4 | Boc-protected amine + aromatic amine/phenol | HATU, DIPEA or TEA, DMF, RT, 1–2 h | Coupled product (amide or ether linkage) | 40–70 | Alternative coupling approach, moderate to good yields |
Research Findings and Optimization Notes
- Reaction conditions: Mild temperatures (20–50 °C) and appropriate solvents (DMF, DCM) favor high conversion and selectivity.
- Base choice: Triethylamine or DIPEA commonly used to scavenge acid byproducts.
- Purification: Silica gel chromatography with petroleum ether/ethyl acetate gradients effectively separates desired products.
- Yields: Boc protection of pyrrolidine amines is highly efficient; however, substitution steps involving 3-aminophenol require optimization to improve moderate yields.
- Characterization: LC-MS, ^1H NMR, and TLC monitoring are essential for confirming reaction progress and product purity.
Q & A
Q. What protocols enable the incorporation of this compound into diversity-oriented synthesis (DOS) libraries?
- Methodological Answer : Use modular synthetic routes (e.g., ’s SNAr approach) to diversify the aryloxy and pyrrolidine moieties. Combinatorial libraries can be generated via parallel synthesis, varying substituents on the aminophenoxy group or introducing spirocyclic elements (e.g., ’s spiro-piperidine derivatives) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
